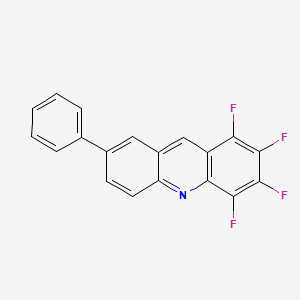![molecular formula C12H9N5O2S B12933278 9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine CAS No. 51302-03-5](/img/structure/B12933278.png)
9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 4-nitrophenylthio group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 6-position of the purine ring is functionalized with a 4-nitrophenylthio group through a nucleophilic substitution reaction. This involves the reaction of a 6-chloropurine derivative with 4-nitrothiophenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine can undergo reduction reactions to form corresponding amino derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 4-nitrothiophenol.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
Reduction: 9-Methyl-6-((4-aminophenyl)thio)-9H-purine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Hydrolysis: Purine derivatives and 4-nitrothiophenol.
Aplicaciones Científicas De Investigación
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may find applications in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine ring system can also interact with enzymes involved in purine metabolism, potentially inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
- 6-Mercaptopurine
- 6-Thioguanine
- 9-Methyl-6-(phenylthio)-9H-purine
Comparison:
6-Mercaptopurine and 6-Thioguanine: These compounds are also purine derivatives with thiol groups at the 6-position. they lack the nitro group and methyl substitution present in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine, which may result in different biological activities and chemical reactivity.
9-Methyl-6-(phenylthio)-9H-purine: This compound is similar in structure but lacks the nitro group on the phenyl ring. The presence of the nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine may confer additional reactivity and potential biological activity.
Propiedades
Número CAS |
51302-03-5 |
|---|---|
Fórmula molecular |
C12H9N5O2S |
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
9-methyl-6-(4-nitrophenyl)sulfanylpurine |
InChI |
InChI=1S/C12H9N5O2S/c1-16-7-15-10-11(16)13-6-14-12(10)20-9-4-2-8(3-5-9)17(18)19/h2-7H,1H3 |
Clave InChI |
TWZSLQDIJLTSKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
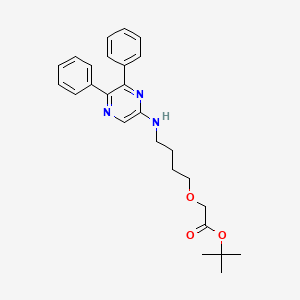
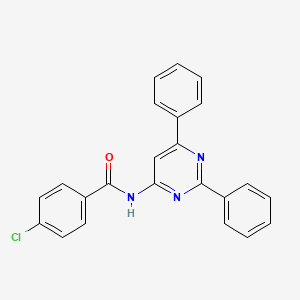
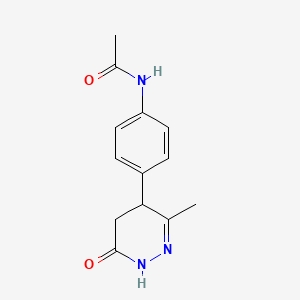
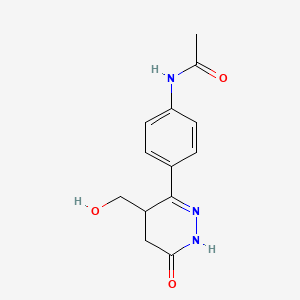
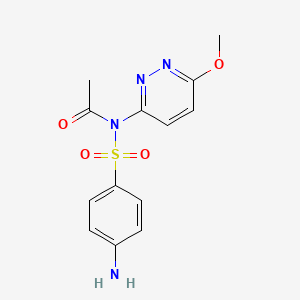
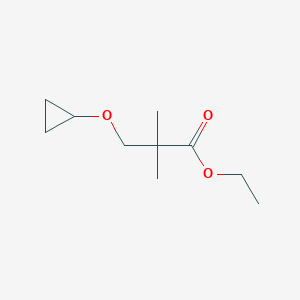
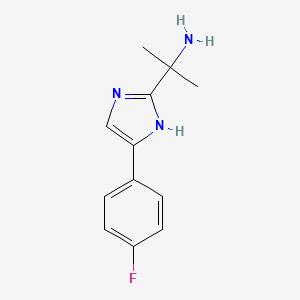

![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)

